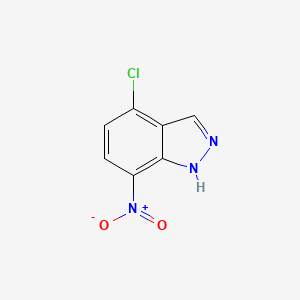

4-chloro-7-nitro-1H-indazole

Description

The exact mass of the compound 4-chloro-7-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-7-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-7-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGMFQHBXYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281363 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-81-8 | |

| Record name | 4-Chloro-7-nitro indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole: A Core Scaffold for Modern Drug Discovery

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of 4-chloro-7-nitro-1H-indazole, a key heterocyclic building block. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole ring system being a particularly prominent structural motif.[2][3] Comprising a fused benzene and pyrazole ring, indazoles exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and commonly exploited in drug design.[2] The scaffold's rigid, planar structure and its ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]

4-chloro-7-nitro-1H-indazole emerges as a particularly valuable intermediate. The electron-withdrawing nitro group and the strategically placed chloro substituent serve as versatile chemical handles, enabling a wide array of subsequent chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries, a critical process in modern lead optimization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research.

Chemical Structure:

Key Identifiers and Properties

The essential data for 4-chloro-7-nitro-1H-indazole are summarized below. It is crucial for researchers to verify the identity of their starting materials, as numerous isomers exist.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-7-nitro-1H-indazole | N/A |

| CAS Number | 316810-81-8 | [4][5] |

| Molecular Formula | C₇H₄ClN₃O₂ | [4] |

| Molecular Weight | 197.58 g/mol | [4] |

| Appearance | Expected to be a solid, likely yellow or orange | Inferred from related nitro-aromatic compounds[6][7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Inferred from general properties of similar heterocycles |

Synthesis Protocol: Diazotization and Cyclization

The synthesis of substituted indazoles frequently relies on the cyclization of appropriately substituted anilines. The following protocol outlines a robust and widely applicable method for preparing 4-chloro-7-nitro-1H-indazole from 3-chloro-2-methyl-6-nitroaniline. This method is an adaptation of established procedures for synthesizing related nitroindazoles.[7][8][9]

Causality in Experimental Design:

The core of this synthesis is an intramolecular diazotization followed by cyclization.

-

Starting Material: 3-chloro-2-methyl-6-nitroaniline is selected as the precursor because its substituents are correctly positioned to yield the desired 4-chloro-7-nitro product upon cyclization.

-

Diazotization: Sodium nitrite in an acidic medium (like acetic acid) generates nitrous acid in situ. This reacts with the primary amine to form a diazonium salt.

-

Temperature Control: The initial reaction is conducted at 0°C because diazonium salts are notoriously unstable at higher temperatures and can decompose.

-

Cyclization: Allowing the reaction to warm to room temperature provides the activation energy needed for the intramolecular cyclization, where the diazonium group is attacked by the benzene ring, forming the indazole core.

Experimental Workflow Diagram

Step-by-Step Methodology:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5°C.

-

Diazotizing Solution: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water.

-

Addition: Add the sodium nitrite solution dropwise to the cooled aniline solution over 30 minutes. Maintain the internal temperature below 5°C throughout the addition. An immediate precipitate may be observed.[7]

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.

-

Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.[8]

-

Isolation: Upon completion, collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid cake thoroughly with cold water to remove any residual acid and salts.

-

Drying: Dry the collected solid under vacuum to yield the final product, 4-chloro-7-nitro-1H-indazole.

Applications in Medicinal Chemistry and Drug Discovery

4-chloro-7-nitro-1H-indazole is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is primed for diversification through various synthetic transformations, making it a cornerstone for building libraries of potential drug candidates.

Reactivity and Synthetic Utility:

-

N-H Functionalization: The proton on the indazole nitrogen can be readily substituted. Alkylation, arylation, or acylation at this position allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

-

Suzuki and Buchwald-Hartwig Coupling: The chloro group at the 4-position is a reactive handle for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nitro Group Reduction: The nitro group at the 7-position can be reduced to an amine. This resulting 7-aminoindazole is a key intermediate itself, allowing for the formation of amides, sulfonamides, or further heterocyclic rings, dramatically expanding the accessible chemical diversity.

Role as a Privileged Scaffold

The broader family of nitro-indazoles has been instrumental in developing potent and selective inhibitors for various biological targets. For instance, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[10][11] Furthermore, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania, highlighting the scaffold's potential in developing treatments for infectious diseases.[1][12]

The 4-chloro-7-nitro isomer provides a unique substitution pattern for chemists to explore new intellectual property space and potentially discover compounds with novel biological activity profiles.

Drug Development Pathway Visualization

Safety and Handling

As with any laboratory chemical, 4-chloro-7-nitro-1H-indazole must be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, data from closely related compounds like 4-chloro-7-nitrobenzofurazan and general knowledge of nitro-aromatic compounds inform the following guidelines.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Contact: Avoid contact with skin and eyes.[4] In case of skin contact, wash immediately with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4]

-

Ingestion/Inhalation: Avoid ingestion and inhalation. If inhaled, move the victim to fresh air.[4]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-chloro-7-nitro-1H-indazole represents a strategically important building block for chemical synthesis and drug discovery. Its pre-functionalized core offers multiple avenues for rapid diversification, enabling the efficient generation of novel molecules for biological screening. By understanding its properties, synthesis, and reactivity, researchers can effectively harness this compound to accelerate the discovery of next-generation therapeutics.

References

-

ChemBK. (n.d.). 4-Chloro-7-nitro-1H-indazole. Retrieved from [Link]

-

AuteK. (n.d.). 7-Chloro-4-nitro-1H-indazole CAS:101420-97-7. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-CHLORO-7-NITRO INDAZOLE | 316810-81-8 [chemicalbook.com]

- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]

- 9. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 10. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-chloro-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations.

Chemical Identity and Nomenclature

4-chloro-7-nitro-1H-indazole is a substituted indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The presence of both a chloro and a nitro group on the benzene ring significantly influences its chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | 4-chloro-7-nitro-1H-indazole |

| CAS Number | 316810-81-8[1] |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)NNC2)[O-] |

Synthesis of 4-chloro-7-nitro-1H-indazole

The synthesis of 4-chloro-7-nitro-1H-indazole can be approached through a multi-step process, drawing from established methods for the preparation of substituted indazoles. A plausible and efficient synthetic route, adapted from methodologies reported for related compounds, is outlined below. This process begins with a substituted toluene and proceeds through nitration, reduction, and diazotization followed by cyclization.

A key strategy for synthesizing substituted indazoles involves the diazotization of appropriately substituted o-toluidines. For 4-chloro-7-nitro-1H-indazole, a potential starting material would be a correspondingly substituted 2-methylaniline. A Chinese patent (CN107805221A) details a similar synthesis for 6-substituted-4-nitro-1H-indazoles, which serves as a valuable template for the synthesis of the 4-chloro-7-nitro isomer[2].

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-chloro-7-nitro-1H-indazole.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Nitration of 1-chloro-4-methyl-2-nitrobenzene

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-chloro-4-methyl-2-nitrobenzene with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice, and the solid product, 1-chloro-4-methyl-2,5-dinitrobenzene, will precipitate.

-

Filter the precipitate, wash with cold water until neutral, and dry.

Step 2: Selective Reduction of 1-chloro-4-methyl-2,5-dinitrobenzene

-

Dissolve the dinitro compound in a suitable solvent such as ethanol.

-

Prepare a solution of a selective reducing agent, for example, sodium sulfide (Na₂S) or ammonium polysulfide, in water.

-

Add the reducing agent solution dropwise to the solution of the dinitro compound at a controlled temperature. The nitro group at the 5-position is sterically less hindered and more susceptible to reduction.

-

After the addition, heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it into water. The product, 5-chloro-2-methyl-4-nitroaniline, will precipitate.

-

Filter the solid, wash with water, and purify by recrystallization.

Step 3: Diazotization and Cyclization to form 4-chloro-7-nitro-1H-indazole

-

Dissolve 5-chloro-2-methyl-4-nitroaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for a short period to ensure complete diazotization.

-

Allow the reaction mixture to stand at room temperature for the cyclization to occur. This may take several hours to days.

-

The product, 4-chloro-7-nitro-1H-indazole, will precipitate from the solution.

-

Filter the product, wash with water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physicochemical and spectroscopic properties of 4-chloro-7-nitro-1H-indazole are not widely available in peer-reviewed literature. The following table summarizes available information and predicted properties.

| Property | Value/Information |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not reported in available literature. |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

| 1H NMR | Spectroscopic data not available in searched literature. |

| 13C NMR | Spectroscopic data not available in searched literature. |

| Mass Spectrometry | Spectroscopic data not available in searched literature. |

| Infrared Spectroscopy | Spectroscopic data not available in searched literature. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The introduction of chloro and nitro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Antileishmanial Activity

Research into the biological activity of related compounds provides strong rationale for investigating 4-chloro-7-nitro-1H-indazole as a potential therapeutic agent. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and demonstrated promising antileishmanial activity[3]. These compounds were evaluated against different Leishmania species, and some derivatives exhibited significant inhibitory effects[3]. This suggests that the chloronitroindazole scaffold is a promising starting point for the development of new antileishmanial drugs.

Enzyme Inhibition

Nitroindazole derivatives are known to act as inhibitors of various enzymes. A prominent example is 7-nitroindazole, which is a known inhibitor of nitric oxide synthase (NOS). Given this precedent, it is plausible that 4-chloro-7-nitro-1H-indazole could also exhibit inhibitory activity against NOS or other enzymes of therapeutic interest. The electron-withdrawing nature of the chloro and nitro groups can facilitate interactions with active sites of enzymes.

The general biological importance of the indazole nucleus is well-established, with derivatives showing anti-inflammatory, anticancer, and antimicrobial properties[4][5]. Therefore, 4-chloro-7-nitro-1H-indazole represents a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

Caption: Potential pharmacological activities of indazole derivatives.

Safety and Handling

4-chloro-7-nitro-1H-indazole should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier[1].

Conclusion

4-chloro-7-nitro-1H-indazole is a chemical compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and biological properties are not yet abundant in the public domain, the known activities of related chloronitroindazoles provide a strong impetus for further investigation. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to obtaining this compound for research purposes. Future studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of new therapeutic agents.

References

-

Organic Syntheses. Indazole. [Link]

- Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 1-17.

- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- CN107805221A - Method for preparing 1H-indazole derivative.

- US3988347A - Process for the preparation of substituted indazoles.

- Liu, T., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(36), 6024-6028.

- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6549–6561.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15967.

- Kim, J., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8346-8354.

-

PubChemLite. 4-chloro-5-nitro-1h-indazole (C7H4ClN3O2). [Link]

-

PubChemLite. 5-chloro-7-nitro-1h-indazole (C7H4ClN3O2). [Link]

-

PubChem. 7-Nitroindazole. [Link]

- de Souza, T. B., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.

- Klymchenko, A. S., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Dyes and Pigments, 121, 249-256.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-chloro-7-nitro-1H-indazole from 2-chloro-5-nitroaniline

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and drug discovery. Its unique structure, consisting of a fused benzene and pyrazole ring, imparts a range of pharmacological activities, leading to its incorporation in numerous approved drugs and clinical candidates for treating diseases from cancer to inflammation.[1][2][3] Notable examples include the anti-cancer agents Niraparib and Pazopanib, and the anti-inflammatory drug Benzydamine.[3][4] The strategic functionalization of the indazole core allows for the fine-tuning of molecular properties to optimize efficacy and safety profiles.

This guide provides an in-depth technical overview of the synthesis of a key indazole derivative, 4-chloro-7-nitro-1H-indazole, starting from the readily available precursor, 2-chloro-5-nitroaniline. This transformation is a classic example of diazotization followed by intramolecular cyclization, a cornerstone reaction in heterocyclic chemistry. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for product characterization, and emphasize the critical safety considerations inherent in this process. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic route.

Reaction Mechanism and Scientific Rationale

The conversion of 2-chloro-5-nitroaniline to 4-chloro-7-nitro-1H-indazole is a two-stage process that proceeds via a highly reactive diazonium salt intermediate. Understanding the causality behind each step is crucial for optimizing reaction conditions and ensuring a successful outcome.

Stage 1: Diazotization of 2-chloro-5-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid.[5][6]

-

Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group in 2-chloro-5-nitroaniline attacks the nitrosonium ion.

-

Formation of the Diazonium Salt: A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-chloro-5-nitrobenzenediazonium salt.

The entire diazotization process must be conducted at low temperatures (typically 0–5 °C).[5][6] This is a critical parameter because aromatic diazonium salts are notoriously unstable and can decompose violently, especially when isolated in a dry state.[5][7] The low temperature ensures the diazonium intermediate remains in solution and is consumed in the subsequent cyclization step without significant degradation.

Stage 2: Intramolecular Cyclization

Following its formation, the diazonium salt undergoes a spontaneous intramolecular cyclization to form the stable indazole ring system. This step is an intramolecular electrophilic aromatic substitution-type reaction.

-

Electrophilic Attack: The diazonium group (-N₂⁺) is a powerful electrophile. It is attacked by the π-electrons of the benzene ring at the ortho position relative to the chlorine atom.

-

Deprotonation and Aromatization: Loss of a proton from the benzene ring re-establishes aromaticity, yielding the final 4-chloro-7-nitro-1H-indazole product.

The positions of the substituents on the starting aniline direct the regiochemistry of the final product. The cyclization occurs to form the thermodynamically stable 1H-indazole tautomer.[3]

Caption: Figure 1: Reaction Mechanism for Indazole Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Role |

| 2-chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid Catalyst |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | Solvent/Co-solvent |

| Deionized Water | H₂O | 18.02 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Equipment

-

Three-necked round-bottom flask with magnetic stirrer

-

Thermometer and dropping funnel

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of Amine Suspension: In a 250 mL three-necked flask, suspend 2-chloro-5-nitroaniline (e.g., 0.05 mol, 8.63 g) in a mixture of glacial acetic acid and water. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C with vigorous stirring.

-

Diazotization: Separately, prepare a solution of sodium nitrite (e.g., 0.055 mol, 3.80 g) in deionized water. Add this solution dropwise to the cold amine suspension via the dropping funnel over 30-45 minutes.[5] Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. An immediate precipitate may form.[8]

-

Cyclization and Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction warm slowly to room temperature. Continue stirring for several hours or overnight to ensure complete cyclization.[8]

-

Isolation of Crude Product: Pour the reaction mixture into a beaker of cold water. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove residual acids and salts.

-

Work-up and Purification: The crude solid can be further purified. For instance, dissolve the solid in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[9] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[9] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or THF/water) can be performed.[10]

Caption: Figure 2: Experimental Workflow.

Characterization and Analysis

Confirming the structure and purity of the synthesized 4-chloro-7-nitro-1H-indazole is essential. A combination of spectroscopic and physical methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[11][12]

-

¹³C NMR: The spectrum will display the expected number of signals corresponding to the seven unique carbon atoms in the molecule.[13]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₇H₄ClN₃O₂ (Monoisotopic mass: 196.9992 Da).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Expect to see characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching, C=C and C=N stretching in the aromatic region, and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹.[13][15]

-

Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point. This physical constant can be compared to literature values, if available, as an indicator of purity.[10]

Critical Safety Precautions

The synthesis described involves hazardous materials and potentially energetic intermediates. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]

-

Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors or toxic dust.[18]

-

Reagent Handling:

-

Sodium Nitrite (NaNO₂): This compound is toxic if swallowed and is a strong oxidizer that can intensify fires when in contact with combustible materials.[17][19][20] Keep away from heat and incompatible substances.

-

Acids (HCl, Acetic Acid): These are corrosive and can cause severe skin and eye burns. Handle with care.

-

-

Diazonium Salt Hazard: The diazonium salt intermediate is the primary safety concern. NEVER attempt to isolate the diazonium salt in a dry, solid form as it is shock-sensitive and can be explosive.[5] Always keep it in a cold solution and use it immediately for the next step.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[19] Be familiar with the emergency procedures for chemical spills and exposures in your laboratory.

Conclusion

The synthesis of 4-chloro-7-nitro-1H-indazole from 2-chloro-5-nitroaniline via a diazotization-cyclization sequence is an efficient and well-established method for producing this valuable heterocyclic building block. Success hinges on a firm grasp of the reaction mechanism and meticulous control over experimental parameters, particularly the low-temperature conditions required for managing the unstable diazonium intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize this compound, paving the way for its application in the development of novel therapeutics and other advanced materials.

References

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 8. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. PubChemLite - 4-chloro-5-nitro-1h-indazole (C7H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 15. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. fishersci.com [fishersci.com]

- 18. beta.lakeland.edu [beta.lakeland.edu]

- 19. alphachem.ca [alphachem.ca]

- 20. chemtradelogistics.com [chemtradelogistics.com]

Spectroscopic Profile of 4-chloro-7-nitro-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-chloro-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The content herein is designed to equip researchers, scientists, and professionals in drug development with a robust understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-chloro-7-nitro-1H-indazole, thereby facilitating its identification, characterization, and application in research settings.

Introduction to 4-chloro-7-nitro-1H-indazole

4-chloro-7-nitro-1H-indazole (CAS No. 316810-81-8) belongs to the indazole family, a class of bicyclic heteroaromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry. The indazole core is a key feature in a variety of pharmacologically active agents, exhibiting a broad range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The substituents on the indazole ring, a chloro group at the 4-position and a nitro group at the 7-position, are expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. A thorough characterization using modern analytical techniques is paramount for confirming its molecular structure and purity, which are critical prerequisites for any subsequent biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-chloro-7-nitro-1H-indazole are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-chloro-7-nitro-1H-indazole is anticipated to display distinct signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing nature of the chloro and nitro groups will deshield the aromatic protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-chloro-7-nitro-1H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.3 - 8.5 | Singlet (s) | - | The proton at C-3 is typically a singlet in 1H-indazoles and is deshielded by the adjacent nitrogen atom. |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 9.0 | Coupled to H-6. Deshielded by the adjacent chloro and nitro groups. |

| H-6 | ~7.4 - 7.6 | Doublet (d) | ~8.0 - 9.0 | Coupled to H-5. Experiences less deshielding compared to H-5. |

| N1-H | >10.0 | Broad Singlet (br s) | - | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a high chemical shift. |

Note: Predicted chemical shifts are based on data from substituted indazoles and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-chloro-7-nitro-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~135 - 140 | Carbon adjacent to two nitrogen atoms in the pyrazole ring. |

| C-3a | ~120 - 125 | Bridgehead carbon. |

| C-4 | ~130 - 135 | Carbon bearing the chloro substituent. |

| C-5 | ~125 - 130 | Aromatic carbon. |

| C-6 | ~115 - 120 | Aromatic carbon. |

| C-7 | ~140 - 145 | Carbon bearing the nitro substituent. |

| C-7a | ~145 - 150 | Bridgehead carbon adjacent to the nitro group. |

Note: These are estimated chemical shift ranges and can be influenced by solvent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-7-nitro-1H-indazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.[1][2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-chloro-7-nitro-1H-indazole will be dominated by the characteristic vibrations of the nitro group and the aromatic system.

Table 3: Predicted Key IR Absorption Bands for 4-chloro-7-nitro-1H-indazole

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H | Stretching | 3300 - 3500 | Medium, Broad | Characteristic of N-H stretching in heterocyclic compounds. |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |

| NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong | Aromatic nitro compounds exhibit a strong asymmetric NO₂ stretch in this region.[3][4][5][6][7] |

| NO₂ | Symmetric Stretching | 1330 - 1370 | Strong | The symmetric NO₂ stretch is also a strong and characteristic absorption.[3][4][5][6][7] |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the vibrations of the bicyclic aromatic system. |

| C-N | Stretching | 1250 - 1350 | Medium | Stretching vibrations of the C-N bonds within the indazole ring. |

| C-Cl | Stretching | 700 - 800 | Medium to Strong | The C-Cl stretching frequency is typically found in this region. |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 4-chloro-7-nitro-1H-indazole is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-chloro-7-nitro-1H-indazole

| m/z | Ion | Predicted Fragmentation Pathway |

| 197/199 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 167/169 | [M - NO]⁺ | Loss of nitric oxide. |

| 151/153 | [M - NO₂]⁺ | Loss of the nitro group. |

| 124/126 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |

| 116 | [M - Cl - NO₂]⁺ | Loss of both the chloro and nitro substituents. |

Visualizing Fragmentation

Caption: Plausible fragmentation pathway of 4-chloro-7-nitro-1H-indazole under electron ionization.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for 4-chloro-7-nitro-1H-indazole. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this compound. It is important to note that the presented data are predictive and should be confirmed by experimental analysis for any critical application. The synthesis and full experimental characterization of 4-chloro-7-nitro-1H-indazole would be a valuable contribution to the chemical literature.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Michigan State University. Retrieved from [Link]

-

3-chloro-6-nitro-1H-indazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Wiley SpectraBase. Retrieved from [Link]

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2014). RSC Advances, 4(98), 55485-55489.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(10), 6659-6670.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). Journal of Aerosol Science, 51, 1-13.

- 13 C NMR of indazoles. (2016). Magnetic Resonance in Chemistry, 54(7), 543-575.

- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry, 18, 1034-1043.

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

- 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted... (2022). Magnetic Resonance in Chemistry, 60(5), 459-469.

- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2005). Environmental Science & Technology, 39(1), 259-266.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(8), 903-925.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. (1996). Journal of Medicinal Chemistry, 39(13), 2537-2545.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2206-2218.

- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Journal of Applied Organometallic Chemistry, 2(1), 7-14.

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

4-chloro-5-nitro-1h-indazole (C7H4ClN3O2). (n.d.). PubChem. Retrieved from [Link]

-

E. Heterocycles E21. 4-Chloro-7-nitrobenzofurazan. (n.d.). PhotochemCAD. Retrieved from [Link]

-

7-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

Technical Guide: A Comprehensive Analysis of the Solubility of 4-chloro-7-nitro-1H-indazole in Common Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This guide provides a comprehensive framework for characterizing the solubility of 4-chloro-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will explore its predicted physicochemical properties, introduce theoretical models for solvent selection such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for solubility assessment.

Introduction and Strategic Importance

4-chloro-7-nitro-1H-indazole is a substituted indazole, a class of heterocyclic scaffolds known for a wide range of biological activities and frequent use as intermediates in pharmaceutical synthesis.[1][2] The molecule's structure, featuring a polar nitro group, a halogen, and a hydrogen-bonding indazole core, suggests a complex solubility profile. Understanding this profile is not an academic exercise; it is fundamental to its practical application. Poor solubility can hinder purification, lead to suboptimal reaction conditions, and create significant challenges in formulation, potentially halting the development of a promising therapeutic candidate.[3][4]

This guide, therefore, presents a systematic approach to de-risk the development pathway of molecules like 4-chloro-7-nitro-1H-indazole by establishing a thorough and reliable solubility profile. We will move from theoretical prediction to rigorous experimental validation, providing the "why" behind each step.

Predicted Physicochemical Profile & Solubility Outlook

A preliminary analysis of the 4-chloro-7-nitro-1H-indazole structure allows us to form a hypothesis about its solubility behavior.

-

Molecular Structure: C₇H₄ClN₃O₂

-

Key Features:

-

Indazole Core: Contains both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), suggesting potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group. This increases the molecule's overall polarity and potential for dipole-dipole interactions, favoring solubility in polar solvents like acetone, acetonitrile, or DMSO.

-

Chloro Group (-Cl): An electronegative but moderately nonpolar group. It adds to the molecular weight and can slightly enhance solubility in chlorinated solvents.

-

Aromatic System: The fused rings provide a degree of hydrophobicity, suggesting that purely nonpolar solvents like hexanes will likely be poor solvents.

-

Hypothesis: Based on these features, 4-chloro-7-nitro-1H-indazole is expected to exhibit low solubility in nonpolar solvents (e.g., alkanes), moderate solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and higher solubility in polar aprotic (e.g., DMF, DMSO, acetone) and polar protic (e.g., ethanol, methanol) solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To refine our solvent selection beyond simple polarity, we can employ the Hansen Solubility Parameters (HSP) model.[5] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from molecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

The principle is that "like dissolves like." A solute will be most soluble in a solvent whose HSP values are similar to its own.[5] The distance (Ra) between the HSP coordinates of a solute and a solvent in the 3D Hansen space can be calculated. A smaller 'Ra' value indicates a higher likelihood of dissolution.[6]

While the specific HSP values for 4-chloro-7-nitro-1H-indazole are not published, they can be estimated using group contribution methods or determined experimentally. The workflow below illustrates how HSP can guide solvent selection.

References

- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

The Bioactive Landscape of Nitroindazoles: A Technical Guide to Their Therapeutic Potential

Introduction: The Versatile Nitroindazole Scaffold

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. Among these, the nitroindazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic placement of a nitro group on the indazole ring system, coupled with various other substitutions, critically influences the potency and selectivity of these compounds across different therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the significant biological activities of nitroindazole derivatives, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.

Nitroindazoles have shown considerable promise in oncology, infectious diseases, and inflammatory conditions.[1] Their mechanism of action is often linked to the bioreduction of the nitro group, a process that can be selective for the hypoxic environments found in solid tumors or specific to the metabolic pathways of certain pathogens. This reduction can lead to the formation of reactive nitrogen species that induce cellular damage, providing a targeted therapeutic effect.[1][3] This guide will explore these mechanisms in detail, offering insights into the structure-activity relationships that govern the diverse bioactivities of this fascinating class of compounds.

Anticancer Activity: Targeting Tumor Proliferation

Several studies have underscored the antiproliferative effects of nitroindazole derivatives against a variety of cancer cell lines.[1] The presence of the nitro group is often a key contributor to their cytotoxic effects.[1]

Mechanism of Action in Cancer

The anticancer activity of many nitro-heterocyclic compounds is associated with the reduction of the nitro group, particularly in the hypoxic environment of solid tumors. This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, which can cause significant damage to crucial macromolecules like DNA, leading to cell death.[1] Some nitroindazole derivatives have been specifically synthesized as alkylating agents, incorporating moieties like di-(β-chloroethyl)-amine to enhance their antitumor activity by cross-linking DNA.[4]

A proposed mechanism for the anticancer activity of certain nitroimidazole derivatives, which shares similarities with nitroindazoles, involves the inhibition of key enzymes in cancer cell signaling pathways, such as cyclin-dependent kinase 2 (CDK2), leading to apoptosis and cell cycle arrest.[5]

Quantitative Data: Anticancer Activity of Nitroindazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1][6] |

| 5-Nitroindazole derivatives with di-(β-chloroethyl)-amine | Guérin experimental tumors | Significant suppression of neoplastic cell proliferation | [4] |

| 1,2-disubstituted 5-nitroindazolinones | TK-10 and HT-29 cell lines | Moderate antineoplastic activity | [7] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer | 0.4 ± 0.3 μM | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Objective: To determine the in vitro cytotoxic effect of nitroindazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H460, HCT-116)[6]

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Nitroindazole derivatives

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[1]

-

Compound Treatment: Treat the cells with various concentrations of the nitroindazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Anticancer Drug Screening

Caption: General workflow for screening nitroindazole derivatives for anticancer activity.

Antiparasitic Activity: A Promising Avenue for Neglected Diseases

Nitro-heterocyclic compounds have historically been a cornerstone in the treatment of parasitic infections.[1] Research into nitroindazoles has revealed their significant potential against a range of protozoan parasites, including Leishmania, Trypanosoma, and Trichomonas.[1][7]

Mechanism of Action in Parasites

The antiparasitic activity of 5-nitroindazole derivatives is primarily attributed to their ability to induce oxidative stress within the parasite.[3] This process is initiated by the reduction of the nitro group by parasite-specific nitroreductases (NTRs).[3] These enzymes are often absent or have different specificities in mammalian cells, providing a basis for selective toxicity.[3] The reduction of the nitro group generates reactive nitro anion radicals and other reactive oxygen species (ROS) that damage essential biomolecules such as DNA, lipids, and proteins, ultimately leading to parasite death.[3]

Signaling Pathway: Nitroreductase-Mediated Activation

Caption: Nitroreductase-mediated activation of 5-nitroindazole derivatives in parasites.[3]

Quantitative Data: Antiparasitic Activity of Nitroindazole Derivatives

| Compound Class | Parasite | Activity (IC50) | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity | [1] |

| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | [1] |

| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity | [1] |

| 5-nitroindazole derivative 8 | Acanthamoeba castellanii (trophozoites) | < 5 µM | [9] |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (epimastigotes) | 1.1 ± 0.3 µM | [10] |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (trypomastigotes) | 5.4 ± 1.0 µM | [10] |

| Derivative 16 | Trypanosoma cruzi (Y strain, amastigote) | 0.41 µM | [3] |

| Derivative 24 | Trypanosoma cruzi (Y strain, amastigote) | 1.17 µM | [3] |

Experimental Protocol: In Vitro Anti-parasitic Activity Assay (Resazurin-Based)

This protocol is a general guideline for assessing the in vitro efficacy of nitroindazole derivatives against protozoan parasites like Trypanosoma cruzi or Leishmania.[3]

Objective: To determine the in vitro efficacy of nitroindazole derivatives against parasitic protozoa.

Materials:

-

Parasite culture (Trypanosoma cruzi epimastigotes or Leishmania promastigotes)

-

Appropriate culture medium

-

Nitroindazole derivatives

-

Resazurin sodium salt solution

-

96-well plates

-

Incubator

Procedure:

-

Parasite Culture: Culture the parasites to the appropriate life stage and density.

-

Compound Dilution: Prepare serial dilutions of the nitroindazole derivatives in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasite suspension to each well. Then, add the diluted compounds to the respective wells. Include positive (reference drug) and negative (no drug) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 28°C for T. cruzi epimastigotes) for a specified period (e.g., 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 4-24 hours. Viable parasites will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The antibacterial and antifungal potential of nitroindazole derivatives has also been an area of investigation. For instance, certain 2-azetidinone derivatives of 6-nitro-1H-indazole have shown promising in vitro activity against selected microorganisms.[1] Similarly, sulfonamides derived from 5-nitroindazole have been reported to possess antimicrobial activity.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Objective: To quantitatively measure the in vitro antimicrobial activity of nitroindazole derivatives.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Nitroindazole derivatives

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the nitroindazole derivatives in the broth medium directly in the 96-well plate.[12]

-

Inoculation: Inoculate each well with a standardized microbial inoculum.[12]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density.

Other Biological Activities: Enzyme Inhibition and Anti-inflammatory Effects

Beyond their antimicrobial and anticancer properties, nitroindazole derivatives have been investigated for other pharmacological effects.

Nitric Oxide Synthase (NOS) Inhibition

Certain nitroindazoles, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[14][15][16] This inhibitory activity makes them valuable tools for studying the physiological and pathological roles of nitric oxide and potential therapeutic agents for neurological and inflammatory conditions.[15] However, it's noteworthy that some studies have shown that 6- and 7-nitroindazole can also induce smooth muscle relaxation independent of NOS inhibition.[17]

Anti-inflammatory Activity

Indazole derivatives, including 6-nitroindazole, have been explored for their anti-inflammatory properties.[1] For example, 6-nitroindazole has demonstrated the ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines like IL-1β.[1][18]

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for assessing the inhibitory activity of nitroindazole derivatives against a target enzyme is outlined below.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitroindazole derivative against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Nitroindazole derivative (inhibitor)

-

Assay buffer

-

Cofactors (if required by the enzyme)

-

96-well plate (UV-transparent if monitoring absorbance in the UV range)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Pre-incubation: In a 96-well plate, mix the enzyme with different concentrations of the nitroindazole derivative and allow them to pre-incubate for a short period.[19]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[19]

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.[19]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The nitroindazole scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antiparasitic, antimicrobial, and enzyme-inhibitory effects, highlight the significant potential of this chemical class. The mechanism of action, often involving the bioreduction of the nitro group, offers opportunities for targeted therapies, particularly in the context of hypoxic tumors and specific parasitic infections.

Future research should focus on the systematic synthesis and evaluation of a wider range of substituted nitroindazoles to further elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of nitroindazole derivatives as next-generation therapeutics.

References

- Bhatia, S., & Singh, A. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.).

- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Scilit.

- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. (n.d.). Benchchem.

- Synthesis and antimicrobial activities of some new nitroimidazole deriv

- Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. (n.d.). IEEE Xplore.

- Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds. (n.d.). Benchchem.

- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (n.d.).

- Potential Therapeutic Targets for Nitroindazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Application Notes and Protocols for the Evaluation of Chemical Compounds in Parasite Inhibition Assays. (n.d.). Benchchem.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). PubMed.

- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (n.d.). PubMed.

- Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. (n.d.). PubMed.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021).

- Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in R

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.

- Enzyme assay. (n.d.). Wikipedia.

- Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv

- Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. (n.d.). PubMed.

- New derivatives of 5-nitroindazole with potential antitumor activity. (n.d.).

- High-Throughput Inhibitor Assays and Screening. (n.d.).

- In vitro antimicrobial susceptibility testing methods. (2018). Pure.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.).

- Navigating the Selectivity Landscape of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide Focused on 7-Nitroindazole. (n.d.). Benchchem.

- Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv

- Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017).

- 7-nitroindazole: an inhibitor of nitric oxide synthase. (n.d.). PubMed.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). PMC - NIH.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (n.d.).

- High-content approaches to anthelmintic drug screening. (n.d.). PMC - NIH.

- Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.).

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.

- Enzyme Assay Analysis: What Are My Method Choices?. (2021). Thermo Fisher Scientific.

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances (RSC Publishing).

- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023). PubMed.

- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System

- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. (n.d.). PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]

- 9. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

- 14. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]